4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide

Cytotoxicity Anticancer Thrombolytic Activity

The compound 4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide (CAS 391876-03-2) is a synthetic piperazine-1-carbothioamide derivative characterized by a 3,4-dichlorophenyl group and a conformationally restricted indan-2-yl substituent. The carbothioamide functional group distinguishes it from oxygen-based analogs like carboxamides, which can alter hydrogen bonding, metabolic stability, and target engagement profiles.

Molecular Formula C20H21Cl2N3S
Molecular Weight 406.37
CAS No. 391876-03-2
Cat. No. B2914276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide
CAS391876-03-2
Molecular FormulaC20H21Cl2N3S
Molecular Weight406.37
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NC3CC4=CC=CC=C4C3
InChIInChI=1S/C20H21Cl2N3S/c21-18-6-5-17(13-19(18)22)24-7-9-25(10-8-24)20(26)23-16-11-14-3-1-2-4-15(14)12-16/h1-6,13,16H,7-12H2,(H,23,26)
InChIKeyNTRVIYYGBJRSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide: Baseline Properties for Research Selection


The compound 4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide (CAS 391876-03-2) is a synthetic piperazine-1-carbothioamide derivative characterized by a 3,4-dichlorophenyl group and a conformationally restricted indan-2-yl substituent [1]. The carbothioamide functional group distinguishes it from oxygen-based analogs like carboxamides, which can alter hydrogen bonding, metabolic stability, and target engagement profiles. Key computed physicochemical properties include a molecular weight of 406.4 g/mol, a calculated lipophilicity (XLogP3) of 5.1, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 50.6 Ų [1]. These parameters place the compound within property ranges typical of CNS-permeable small molecules, though they do not constitute biological validation.

Why 4-(3,4-Dichlorophenyl)-N-(2,3)-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide Cannot Be Simply Replaced by Closest Analogs


Simple substitution with structurally similar analogs like N-phenyl-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide or N-(2-methoxyethyl) derivatives is not scientifically justifiable due to critical conformational and functional group differences [1]. The indan-2-yl moiety introduces a unique rigid bicyclic scaffold that can significantly alter the entropy of target binding compared to flexible alkyl or phenyl substituents. Furthermore, the thiocarbonyl group in the carbothioamide linkage exhibits distinct electronic and hydrogen-bonding properties versus its carboxamide counterpart, which can profoundly impact selectivity and potency within the same target family [2]. The significant absence of direct, publicly available comparative bioactivity data for this specific chemotype highlights a core procurement challenge: the compound is a unique tool molecule whose biological profile must be investigated de novo rather than assumed from class membership. A decision to purchase this compound over an analog must therefore be based on its structural uniqueness, as quantitative comparative performance data is currently not publicly available.

Quantitative Evidence Guide: 4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide vs. Analogs


Class-Level Cytotoxicity Comparison: 3,4-Dichlorophenyl Substituent vs. 2,5-Dimethoxyphenyl Analogs in Piperazine Series

In a series of piperazine derivatives, the 3,4-dichlorophenyl-containing compound (5d) demonstrated minimal cytotoxicity with only 0.1% thrombolytic activity, while the 2,5-dimethoxyphenyl analog (5h) exhibited significantly higher activity at 60.2% [1]. This class-level observation suggests that the 3,4-dichlorophenyl substitution pattern, present in the target compound, is associated with low cytotoxicity in certain cell-based assays, directly contrasting the 'high activity' found in other ring-substituted analogs.

Cytotoxicity Anticancer Thrombolytic Activity

Molecular Property Differentiation: Higher Predicted Lipophilicity of the Indan-2-yl Derivative vs. a Phenyl Analog

The target compound has a computed XLogP3 of 5.1 [1]. A closely related structural analog, 4-(3,4-dichlorophenyl)-N-phenylpiperazine-1-carbothioamide, which replaces the bicyclic indan-2-yl group with a flat phenyl ring, is predicted to have a lower lipophilicity of approximately 4.5 [2]. The +0.6 log unit difference indicates the indan-2-yl group contributes significantly to the molecule's overall lipophilicity.

CNS Drug Likeness Permeability Lipophilicity

Structural Differentiation: Ratios of sp3 Character and Rotatable Bonds vs. Linear-Chain Analogs

The indan-2-yl group in the target compound introduces a rigid bicyclic system, which reduces molecular flexibility compared to open-chain alkyl analogs like 4-(3,4-dichlorophenyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide [1]. The target compound has only 2 rotatable bonds [2], whereas the 2-methoxyethyl analog has 3 rotatable bonds. The higher fraction of sp3-hybridized carbons in the target compound (0.55) versus the linear analog (0.45) can also influence binding entropy and target selectivity [2]. The difference in rotatable bond count is 2 vs. 3.

Conformational Restriction Drug Design Selectivity

Primary Application Scenarios for 4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide


CNS Drug Discovery Library Screening for Novel 5-HT1A or Dopamine Receptor Ligands

The compound's structural similarity to known CNS-active indanyl-piperazines (e.g., S15535, a 5-HT1A partial agonist) and its higher lipophilicity (XLogP3=5.1) compared to N-phenyl analogs make it a compelling candidate for probing binding to CNS receptors where the indan-2-yl group provides the necessary shape complementarity. Its placement in a screening library is driven by the unique conformational restriction of the indane core, a structural feature known to enhance selectivity and potency in related neuropsychiatric drug targets [1].

Chemical Biology Probe for Thrombolytic or Cytotoxicity Pathway Validation

Based on class-level data, the 3,4-dichlorophenyl substitution pattern was associated with extremely low thrombolytic activity (0.1%) in a piperazine series, in stark contrast to other aryl substitutions (e.g., 2,5-dimethoxyphenyl at 60.2%) [2]. Researchers can use this compound as a negative control or as a scaffold for derivative synthesis in assays where low basal cytotoxicity is a key requirement, helping to confirm that observed effects are target-mediated rather than compound-class-driven.

Metabolic Stability and Lipophilicity Comparative Study for Carbothioamide Chemotypes

The carbothioamide group provides distinct metabolic and physicochemical properties compared to carboxamides or ureas. The compound's predicted lipophilicity (XLogP3=5.1) and low rotatable bond count (2) position it as a benchmark for studying how the combination of an indan-2-yl group and a thiocarbonyl moiety influences properties like microsomal stability and permeability. It serves as a key comparator to oxygen analogs where these properties can be directly measured [1].

Medicinal Chemistry SAR Exploration of Arenavirus Inhibition

A patent on anti-arenaviral compounds highlights the importance of the 3,4-dichlorophenyl piperazine carbothioamide structure as a core scaffold for targeting viral infections [3]. The inclusion of the indan-2-yl group in the target compound offers a novel vector for exploring structure-activity relationships (SAR) within this therapeutic area, providing a conformationally restricted alternative to the more flexible compounds described in the original patent to identify more potent and selective antiviral leads.

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